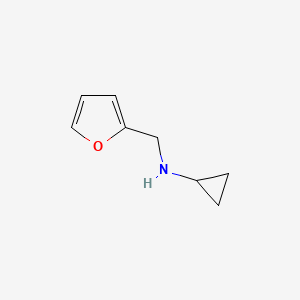
5-pyridin-3-ylthiophene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 5-pyridin-3-ylthiophene-2-carboxylic Acid, is a chemical entity that appears to be related to various research areas, including organic synthesis, coordination chemistry, and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as seen in the preparation of a pyridine derivative through the condensation of an equimolar mixture involving a thiophene derivative, malononitrile, and sodium hydroxide . Similarly, pyridine betaines were synthesized from reactions involving arylpropynals, substituted pyridines, and malonic acid . These methods suggest that the synthesis of 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially be achieved through similar condensation reactions, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods, including Mass ESI-HRMS, 1H and 13C NMR, and X-ray single crystal analysis . For instance, a pyridine-carbonitrile compound was found to crystallize in the orthorhombic space group, with specific dihedral angles between the planes of the pyridine ring and the thiophene ring . These techniques could be applied to determine the molecular structure of 5-pyridin-3-ylthiophene-2-carboxylic Acid, providing insights into its geometry and electronic structure.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be complex, as seen in the formation of pyridine betaines instead of the expected pent-2-en-4-ynoic acids . Additionally, the protonation of substituted thiophenes has been studied, revealing insights into substituent effects and interactions between functional groups . These findings suggest that 5-pyridin-3-ylthiophene-2-carboxylic Acid may also exhibit interesting reactivity, particularly in the presence of various reagents or under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through their coordination chemistry and interactions in the solid state. For example, multidimensional Co(II)-complexes derived from a related pyridine-carboxylic acid showed diverse structures and magnetic properties . Other metal-organic frameworks based on a similar pyridine-carboxylic acid ligand exhibited unique topologies and fluorescence properties . These studies indicate that 5-pyridin-3-ylthiophene-2-carboxylic Acid could potentially form coordination complexes with interesting physical properties, such as luminescence or catalytic activity, as seen in other coordination polymers .
Aplicaciones Científicas De Investigación
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some general applications of thiophene derivatives:
-
Industrial Chemistry and Material Science
-
Pharmacology
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Safety And Hazards
Propiedades
IUPAC Name |
5-pyridin-3-ylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENDYXUZFUWIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406257 |
Source


|
| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-pyridin-3-ylthiophene-2-carboxylic Acid | |
CAS RN |
278803-20-6 |
Source


|
| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)


![5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1309375.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)




![N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine](/img/structure/B1309402.png)

